molecular formula C13H15N3OS B2614116 N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide CAS No. 2034259-46-4

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide

Cat. No.: B2614116
CAS No.: 2034259-46-4
M. Wt: 261.34
InChI Key: IVBHXIUAMJWGRI-UHFFFAOYSA-N
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Description

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and a cyclopropane carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide typically involves multi-step organic reactions. The final step involves the attachment of the cyclopropane carboxamide group under specific reaction conditions, often using amide bond formation techniques .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the carboxamide group can produce the corresponding amine .

Scientific Research Applications

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and pyrazole derivatives, such as:

Uniqueness

N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide is unique due to its combination of a thiophene ring, a pyrazole ring, and a cyclopropane carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c17-13(10-1-2-10)14-5-7-16-6-3-12(15-16)11-4-8-18-9-11/h3-4,6,8-10H,1-2,5,7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVBHXIUAMJWGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCN2C=CC(=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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